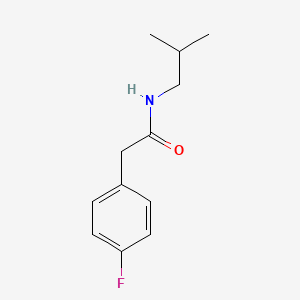

2-(4-fluorophenyl)-N-isobutylacetamide

Description

2-(4-Fluorophenyl)-N-isobutylacetamide is a synthetic phenylacetamide derivative characterized by a fluorinated aromatic ring at the α-carbon of the acetamide backbone and an isobutyl group attached to the nitrogen atom. This compound belongs to a broader class of N-substituted 2-phenylacetamides, which are structurally analogous to the lateral chain of benzylpenicillin, a natural β-lactam antibiotic . Such derivatives are frequently explored for antimicrobial activity, drug discovery, and as intermediates in organic synthesis.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-9(2)8-14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBOASYJBUOUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of phenylacetamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Phenylacetamides

Key Research Findings

Electronic and Steric Modifications

- Halogen Effects: Replacement of fluorine with bromine (as in ) increases molecular weight (Br: 79.9 g/mol vs. Bromine’s stronger electron-withdrawing nature may enhance electrophilic reactivity compared to fluorine .

- Chloro Substituents: The chloro derivative () serves as a versatile intermediate due to the chloro group’s leaving-group capability, enabling nucleophilic substitutions to generate quinoline or piperazinedione derivatives .

Pharmacokinetic Implications

- Isobutyl vs.

- Trifluoromethyl Groups : The CF₃-substituted compound () exhibits superior metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, making it suitable for prolonged therapeutic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.